molecular formula C15H17N B13213124 N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine

N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine

Cat. No.: B13213124
M. Wt: 211.30 g/mol
InChI Key: SNGVWSZGMSVFIK-UHFFFAOYSA-N
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Description

N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine is a chemical compound with the molecular formula C15H17N It is characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine typically involves the reaction of naphthalene derivatives with ethyl cyclopropanamine under specific conditions. One common method includes the use of a Grignard reagent, where the naphthalene derivative is reacted with an ethyl magnesium bromide, followed by the addition of cyclopropanamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated derivatives, nucleophiles such as sodium azide (NaN3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Various substituted amine derivatives

Scientific Research Applications

N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Naphthalen-1-YL)ethyl]cyclopropanamine
  • N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine hydrochloride

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for various research applications.

Biological Activity

N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine, a cyclopropanamine derivative featuring a naphthalene moiety, has garnered interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is primarily investigated for its therapeutic applications, particularly in neurodegenerative diseases and other pathological conditions.

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. In studies focusing on neurodegenerative diseases like Alzheimer's, the compound has been noted for its ability to label protein aggregates associated with these conditions. This labeling could assist in the diagnosis and understanding of disease progression.

Interaction with Biological Targets

The compound's binding affinity to various biological targets has been a subject of investigation. It shows promise in interacting with neurotransmitter receptors, which may contribute to its mood-enhancing effects. Specifically, it has been studied for its potential in treating mood disorders by modulating serotonin and dopamine pathways.

Case Studies

  • Neurodegenerative Disease Models : In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. This effect was measured using fluorescence spectroscopy, showing a significant reduction in aggregate formation compared to control samples.
  • Mood Disorder Applications : Clinical trials are ongoing to evaluate the efficacy of this compound in treating major depressive disorder (MDD). Preliminary results suggest that it may enhance mood by increasing levels of neurotransmitters associated with happiness and well-being.
  • Analytical Applications : Beyond therapeutic uses, this compound has been successfully employed in colorimetric assays for detecting nitrite levels in water samples. This application demonstrates its versatility and potential in environmental monitoring.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
N-[1-(naphthalen-1-yl)ethyl]cyclopropanamineCyclopropanamineDifferent naphthalene substitution (position 1)
N-[1-(phenyl)ethyl]cyclopropanamineCyclopropanamineLacks naphthalene structure; simpler aromatic ring
N-[1-(naphthalen-2-yl)propyl]cyclopropanamineCyclopropanamineLonger alkyl chain (propyl) instead of ethyl
1-Naphthyl cyclopropanamineCyclopropanamineNo ethylene substitution; simpler structure

This table illustrates how this compound differs from related compounds, particularly in its unique naphthalene substitution at position 2, which may influence its biological activity differently.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-(1-naphthalen-2-ylethyl)cyclopropanamine

InChI

InChI=1S/C15H17N/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11,15-16H,8-9H2,1H3

InChI Key

SNGVWSZGMSVFIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC3CC3

Origin of Product

United States

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